molecular formula C9H12O3S2 B015131 [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol CAS No. 887406-47-5

[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol

Cat. No. B015131
CAS RN: 887406-47-5
M. Wt: 232.3 g/mol
InChI Key: GMXLIEXWALUYMT-UHFFFAOYSA-N
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Description

[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This molecule is also known as MSMP and is a white crystalline solid with a molecular weight of 266.35 g/mol.

Mechanism of Action

The mechanism of action of MSMP is not fully understood. However, it is believed that MSMP exerts its effects by modulating various signaling pathways in cells. MSMP has been shown to inhibit the activity of various enzymes and transcription factors, which are involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
MSMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that MSMP inhibits the growth of cancer cells and reduces inflammation. MSMP has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MSMP in lab experiments is its high purity and stability. MSMP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using MSMP is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on MSMP. One potential direction is the development of MSMP-based drugs for the treatment of cancer and other diseases. Another direction is the use of MSMP as a plant growth regulator and as a fungicide in agriculture. Additionally, MSMP can be used as a precursor for the synthesis of various materials with unique properties. Further research is needed to fully understand the potential applications of MSMP in these fields.

Scientific Research Applications

MSMP has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MSMP has shown promising results in the treatment of cancer, inflammation, and other diseases. In agriculture, MSMP has been used as a plant growth regulator and as a fungicide. In material science, MSMP has been used as a precursor for the synthesis of various materials such as polymers and nanoparticles.

properties

IUPAC Name

[4-(methylsulfonylsulfanylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S2/c1-14(11,12)13-7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXLIEXWALUYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400056
Record name [4-(methylsulfonylsulfanylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol

CAS RN

887406-47-5
Record name [4-(methylsulfonylsulfanylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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